molecular formula C16H24N2O3 B4762160 N-{3-[(1-ethylpropyl)amino]-3-oxopropyl}-3-methoxybenzamide

N-{3-[(1-ethylpropyl)amino]-3-oxopropyl}-3-methoxybenzamide

Cat. No. B4762160
M. Wt: 292.37 g/mol
InChI Key: FSOJPAAJSSPOSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(1-ethylpropyl)amino]-3-oxopropyl}-3-methoxybenzamide, also known as EPPA, is a small molecule drug that has been widely used in scientific research. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair and cell survival.

Mechanism of Action

N-{3-[(1-ethylpropyl)amino]-3-oxopropyl}-3-methoxybenzamide is a competitive inhibitor of PARP. It binds to the catalytic domain of PARP and prevents the enzyme from catalyzing the transfer of ADP-ribose units to target proteins. This inhibition of PARP activity leads to the accumulation of DNA damage, which triggers cell death or senescence.
Biochemical and Physiological Effects:
N-{3-[(1-ethylpropyl)amino]-3-oxopropyl}-3-methoxybenzamide has been shown to induce cell death in a variety of cancer cell lines, including breast, ovarian, and lung cancers. It has also been shown to sensitize cancer cells to radiation and chemotherapy. In addition, N-{3-[(1-ethylpropyl)amino]-3-oxopropyl}-3-methoxybenzamide has been shown to induce senescence in normal cells, which may have implications for aging and age-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{3-[(1-ethylpropyl)amino]-3-oxopropyl}-3-methoxybenzamide is its specificity for PARP. It does not inhibit other enzymes or proteins, which makes it a valuable tool for studying the role of PARP in DNA repair and cell survival. However, one limitation of N-{3-[(1-ethylpropyl)amino]-3-oxopropyl}-3-methoxybenzamide is its relatively low potency compared to other PARP inhibitors. This may require higher concentrations of N-{3-[(1-ethylpropyl)amino]-3-oxopropyl}-3-methoxybenzamide to achieve the desired effect, which can be problematic in some experiments.

Future Directions

There are several future directions for the use of N-{3-[(1-ethylpropyl)amino]-3-oxopropyl}-3-methoxybenzamide in scientific research. One area of interest is the role of PARP in aging and age-related diseases. N-{3-[(1-ethylpropyl)amino]-3-oxopropyl}-3-methoxybenzamide-induced senescence may provide insights into the mechanisms of aging and the development of age-related diseases. Another area of interest is the development of more potent PARP inhibitors based on the structure of N-{3-[(1-ethylpropyl)amino]-3-oxopropyl}-3-methoxybenzamide. These inhibitors may have improved efficacy and fewer side effects compared to current PARP inhibitors. Finally, the use of N-{3-[(1-ethylpropyl)amino]-3-oxopropyl}-3-methoxybenzamide in combination with other therapies, such as radiation and chemotherapy, may lead to more effective cancer treatments.

Scientific Research Applications

N-{3-[(1-ethylpropyl)amino]-3-oxopropyl}-3-methoxybenzamide has been extensively used in scientific research as a tool to study the role of PARP in DNA repair and cell survival. PARP is an enzyme that plays a critical role in the repair of single-strand DNA breaks. Inhibition of PARP leads to the accumulation of DNA damage, which can result in cell death or senescence. N-{3-[(1-ethylpropyl)amino]-3-oxopropyl}-3-methoxybenzamide has been shown to be a potent inhibitor of PARP, and its use has led to significant advancements in our understanding of the role of PARP in DNA repair and cell survival.

properties

IUPAC Name

3-methoxy-N-[3-oxo-3-(pentan-3-ylamino)propyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-4-13(5-2)18-15(19)9-10-17-16(20)12-7-6-8-14(11-12)21-3/h6-8,11,13H,4-5,9-10H2,1-3H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSOJPAAJSSPOSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC(=O)CCNC(=O)C1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3-[(1-ethylpropyl)amino]-3-oxopropyl}-3-methoxybenzamide (non-preferred name)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.